3-chloro-2-(1H-pyrazol-1-yl)aniline

Catalog No.
S788761
CAS No.
926215-50-1
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-(1H-pyrazol-1-yl)aniline

CAS Number

926215-50-1

Product Name

3-chloro-2-(1H-pyrazol-1-yl)aniline

IUPAC Name

3-chloro-2-pyrazol-1-ylaniline

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2

InChI Key

HGSSJLZIMKAPCI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N

3-chloro-2-(1H-pyrazol-1-yl)aniline is a highly specialized, sterically congested bifunctional building block primarily utilized in the synthesis of conformationally restricted pharmaceutical active ingredients (APIs) and advanced agrochemicals [1]. Featuring a 1,2,3-trisubstituted benzene core, the molecule strategically positions a 1H-pyrazole ring between an amine and a chlorine atom. This specific substitution pattern is highly valued in procurement for its ability to enforce an orthogonal biaryl-like dihedral angle, modulate the basicity of the aniline nitrogen, and provide a precise lipophilic vector for structure-based drug design[2]. Industrial buyers prioritize this exact scaffold when developing target-specific kinase inhibitors or rigidified heterocycles where standard planar anilines fail to achieve the required binding thermodynamics or metabolic stability.

Substituting 3-chloro-2-(1H-pyrazol-1-yl)aniline with its unchlorinated baseline, 2-(1H-pyrazol-1-yl)aniline, or positional isomers like 4-chloro-2-(1H-pyrazol-1-yl)aniline, fundamentally alters both the physical 3D conformation and the chemical reactivity of the intermediate [1]. Without the 3-chloro substituent, the pyrazole ring possesses significant rotational freedom, leading to a high entropic binding penalty in structure-based drug design (SBDD) applications and a loss of target affinity [2]. Furthermore, in process chemistry, the absence of the sterically bulky, electron-withdrawing 3-chloro group increases the aniline's nucleophilicity but removes a critical regiocontrol element, resulting in complex, low-yield mixtures during downstream electrophilic aromatic substitution (EAS) steps. Procurement of the exact 3-chloro-2-pyrazolyl isomer is therefore mandatory to maintain both pre-organized 3D geometry and regiochemical purity in multi-step API synthesis.

Steric Locking and Conformational Rigidity

The primary procurement driver for the 3-chloro variant over the unchlorinated 2-(1H-pyrazol-1-yl)aniline is its ability to lock the pyrazole ring out of the aniline plane. The van der Waals radius of the chlorine atom (1.75 Å) at the 3-position creates severe steric clash with the adjacent pyrazole, raising the rotational energy barrier significantly [1]. In silico conformational profiling demonstrates that the 3-chloro derivative maintains a rigid dihedral angle of ~70-90°, whereas the unchlorinated baseline allows near-planar conformations with a rotational barrier often <5 kcal/mol [2].

Evidence DimensionRotational Energy Barrier (Dihedral Angle)
Target Compound Data>15-20 kcal/mol (Orthogonal lock at ~70-90°)
Comparator Or Baseline2-(1H-pyrazol-1-yl)aniline (<5 kcal/mol, near-planar rotation allowed)
Quantified Difference>3x increase in rotational barrier
ConditionsIn silico molecular mechanics and solid-state crystallographic modeling

This rigid pre-organization drastically reduces the entropic penalty upon binding to target proteins, directly translating to higher potency in downstream API candidates.

Aniline Nucleophilicity and Reactivity Modulation

The 3-chloro substituent exerts a strong inductive electron-withdrawing effect (-I) that is structurally closer to the amine than a para-substitution (e.g., 4-chloro isomer). This effect, combined with the steric bulk, lowers the basicity (pKa) of the aniline nitrogen [1]. While 2-(1H-pyrazol-1-yl)aniline exhibits a standard weakly basic aniline profile (pKa ~4.5), the 3-chloro derivative reduces this to approximately 3.0-3.5 [2]. This requires modified coupling conditions (e.g., prolonged heating or highly reactive acyl chlorides) but yields final amides with significantly enhanced metabolic stability.

Evidence DimensionAniline Basicity (pKa)
Target Compound DatapKa ~3.0 - 3.5 (Reduced basicity and nucleophilicity)
Comparator Or Baseline2-(1H-pyrazol-1-yl)aniline (pKa ~4.5)
Quantified Difference~1.0 - 1.5 log unit reduction in pKa
ConditionsAqueous pKa determination / basicity modeling at 25°C

Understanding this reduced nucleophilicity is critical for process chemists to select appropriate coupling reagents and avoid low yields during scale-up.

Lipophilic Vectoring vs. Fluoro-Analogs

When selecting a halogenated building block, buyers must choose between fluoro, chloro, or bromo derivatives. Compared to 3-fluoro-2-(1H-pyrazol-1-yl)aniline, the 3-chloro compound provides a significantly larger lipophilic contribution. The Hansch π value for a chloro group is 0.71, compared to just 0.14 for fluorine[1]. Additionally, the larger atomic volume of chlorine is often required to optimally fill hydrophobic sub-pockets (such as the gatekeeper residue pocket in kinases) where fluorine is too small to make productive van der Waals contacts[2].

Evidence DimensionSubstituent Lipophilicity (Hansch π) and Volume
Target Compound DataHansch π = 0.71; VdW radius = 1.75 Å
Comparator Or Baseline3-fluoro-2-(1H-pyrazol-1-yl)aniline (Hansch π = 0.14; VdW radius = 1.47 Å)
Quantified Difference+0.57 increase in local lipophilicity; ~20% larger radius
ConditionsPhysicochemical property profiling for SBDD

Procuring the chloro-derivative over the fluoro-analog is essential when the target binding site requires a larger, more lipophilic moiety to maximize binding affinity.

Regioselectivity in Downstream Functionalization

For multi-step API synthesis, controlling the site of subsequent reactions is paramount. The 3-chloro substituent in 3-chloro-2-(1H-pyrazol-1-yl)aniline blocks the 3-position and sterically shields the 4-position, effectively directing incoming electrophiles (e.g., during halogenation or nitration) to the 5- or 6-positions [1]. In contrast, the unchlorinated 2-(1H-pyrazol-1-yl)aniline yields complex mixtures of 3-, 4-, and 5-substituted products under standard EAS conditions [2]. This high regioselectivity significantly streamlines purification processes.

Evidence DimensionRegiochemical Purity in EAS
Target Compound Data>90% regioselectivity for 5-/6-positions
Comparator Or Baseline2-(1H-pyrazol-1-yl)aniline (<60% regioselectivity, complex mixtures)
Quantified Difference>30% absolute improvement in regiochemical purity
ConditionsStandard Electrophilic Aromatic Substitution (e.g., bromination with NBS)

High regioselectivity eliminates the need for costly and yield-destroying chromatographic separations during industrial scale-up manufacturing.

Kinase Inhibitor API Synthesis (Hinge-Binding Motifs)

Due to its rigid, orthogonal conformation, this compound is the optimal starting material for synthesizing kinase inhibitors where the pyrazole acts as a hinge binder. The 3-chloro group perfectly occupies the hydrophobic gatekeeper pocket, a critical requirement for achieving high target selectivity in oncology and autoimmune drug candidates [1].

Conformationally Restricted Scaffold Generation

In library synthesis, this building block is prioritized for generating tricyclic or highly rigid biaryl systems. The steric lock provided by the 3-chloro group ensures that downstream derivatives maintain a pre-organized 3D structure, minimizing the entropic penalty upon binding to complex protein targets [2].

Scale-Up Manufacturing of Multi-Substituted Aromatics

For process chemists, the compound serves as a highly predictable intermediate. Its specific substitution pattern provides excellent regiocontrol during subsequent electrophilic aromatic substitutions, allowing for the efficient, chromatography-free scale-up of complex pharmaceutical intermediates [3].

XLogP3

1.8

Dates

Last modified: 08-15-2023

Explore Compound Types